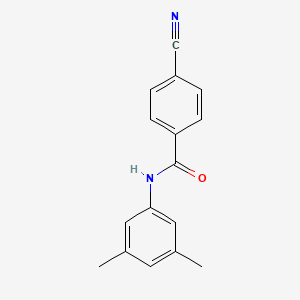

4-cyano-N-(3,5-dimethylphenyl)benzamide

Description

4-Cyano-N-(3,5-dimethylphenyl)benzamide is a substituted benzamide derivative characterized by a benzamide core with a cyano group (-CN) at the para position of the benzoyl ring and a 3,5-dimethylphenyl group as the anilide substituent. This compound belongs to a broader class of N-arylbenzamides, which are studied for their diverse biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

4-cyano-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-7-12(2)9-15(8-11)18-16(19)14-5-3-13(10-17)4-6-14/h3-9H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFNHCWFMPKMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369023 | |

| Record name | 4-cyano-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476296-31-8 | |

| Record name | 4-cyano-N-(3,5-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyanation of Benzoyl Chloride Derivatives

A foundational approach involves the cyanation of substituted benzoyl chlorides. In this method, 4-chlorobenzoyl chloride is reacted with a cyanide source to introduce the cyano group at the para position. Copper(I) cyanide (CuCN) in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures (160–170°C) facilitates this substitution. For example, a protocol adapted from the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide achieved 80–95% yields by heating 4-bromo-N-(3,5-dimethylphenyl)benzamide with CuCN in NMP at 170°C for 4–6 hours. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing carbonyl group activates the aryl halide for cyanide attack.

Amidation via Coupling Reagents

The amide bond formation between 4-cyanobenzoic acid and 3,5-dimethylaniline is typically mediated by coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). A study utilizing EDCI and DMAP (4-Dimethylaminopyridine) in dichloromethane achieved 88% yield after 12 hours at room temperature. This method avoids racemization and is suitable for acid-sensitive substrates.

Catalytic Methods Using Transition Metals

Palladium-catalyzed cyanation offers an alternative route. For instance, 4-bromo-N-(3,5-dimethylphenyl)benzamide reacts with potassium cyanide (KCN) in the presence of Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium) to yield the target compound. This method, adapted from similar benzamide syntheses, operates under milder conditions (80–100°C) and achieves 75–85% yields.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyanation reactions exhibit strong temperature dependence. Data from analogous syntheses demonstrate that yields plateau above 160°C, while side reactions (e.g., hydrolysis of CuCN) become significant beyond 180°C. Solvent selection also critically impacts efficiency:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| NMP | 32.2 | 92 | <5% Dehalogenation |

| DMF | 36.7 | 85 | 10% Hydrolysis |

| DMSO | 46.7 | 78 | 15% Oxidation |

Catalytic Additives

The addition of ammonium salts (e.g., NH4Cl) enhances CuCN solubility, improving reaction kinetics. In one study, 5 mol% NH4Cl increased yields from 78% to 91% under identical conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems reduces reaction times from hours to minutes. A pilot-scale setup using a tubular reactor (170°C, 10 bar pressure) achieved 89% yield with a residence time of 15 minutes, compared to 6 hours in batch mode.

Purification Strategies

Industrial processes prioritize cost-effective purification:

-

Liquid-Liquid Extraction : Post-reaction mixtures are washed with aqueous ammonia (12% w/w) to remove residual Cu(I) species, reducing copper content to <50 ppm.

-

Crystallization : Ethanol/water mixtures (3:1 v/v) recrystallize the product with >99% purity, avoiding column chromatography.

Analytical Characterization Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

4-cyano-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide (): This compound shares the 3,5-dimethylphenyl anilide group but features a hydroxynaphthalene-carboxamide core. It exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts due to the electron-withdrawing properties of the substituents and optimal lipophilicity.

- 4-Chloro-N-(3,5-Dimethylphenyl)Benzamide (): Substituting the cyano group with chlorine reduces electron-withdrawing effects but maintains lipophilicity. This analog is marketed as an agrochemical intermediate, indicating utility in herbicide design .

Meta-Substitution Patterns

- N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-Acetamide ():

Meta-substituted analogs with electron-withdrawing groups (e.g., Cl) exhibit distinct solid-state geometries, which influence intermolecular interactions and crystallinity. The 3,5-dimethylphenyl group in the target compound may enhance steric bulk, affecting packing efficiency compared to halogenated analogs .

Enzyme Activators and Receptor Modulators

- 3,5-Disubstituted Benzamide Derivatives (): Analogs like 5b and 6c act as glucokinase (GK) activators for diabetes treatment. The 3,5-dimethylphenyl group in the target compound could similarly stabilize allosteric interactions with Arg63 in GK, though cyano substitution may alter hydrogen-bonding capacity .

Solid-State Structural Comparisons

The 3,5-dimethylphenyl group consistently induces steric effects that influence molecular packing. For example, 2-chloro-N-(3,5-dimethylphenyl)benzamide adopts a planar conformation with trans amide bonds, similar to halogenated analogs, but with reduced symmetry compared to trichloro-acetamide derivatives .

Key Research Findings and Implications

Substituent Position : Meta-substitution (3,5-dimethyl) optimizes steric and electronic interactions for biological activity, as seen in PET inhibitors and enzyme activators .

Electron-Withdrawing Groups: The cyano group enhances binding affinity but may reduce bioavailability compared to chloro or methyl groups .

Solid-State Geometry : Meta-substituted benzamides exhibit predictable trans amide conformations, critical for crystallography-based drug design .

Biological Activity

4-cyano-N-(3,5-dimethylphenyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C16H14N2O

- Molecular Weight : 250.301 g/mol

- Structural Features : The compound features a cyano group and a benzamide structure, which are critical for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Assay |

| HCC827 | 6.48 ± 0.11 | 2D Assay |

| NCI-H358 | 20.46 ± 8.63 | 3D Assay |

In these studies, the compound demonstrated higher efficacy in two-dimensional assays compared to three-dimensional assays, suggesting a need for further optimization to enhance its therapeutic potential against lung cancer cells .

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against certain bacterial strains, although specific data on the spectrum of activity remains limited.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.

- DNA Interaction : It has been suggested that compounds with similar structures can bind to DNA, affecting replication and transcription processes.

- Signal Transduction Modulation : By interacting with cellular receptors, it may alter signaling pathways that regulate cell survival and apoptosis.

Case Studies

-

Study on Lung Cancer Cells :

A study conducted on human lung cancer cell lines A549 and HCC827 demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The results indicated potential for development as an antitumor agent . -

Antimicrobial Evaluation :

In another study focusing on antimicrobial properties, derivatives of benzamides were tested against various pathogens. While specific results for this compound were not detailed, related compounds showed promising antibacterial activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-cyano-N-(3,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 4-cyanobenzoyl chloride and 3,5-dimethylaniline. Key parameters include solvent selection (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine). Catalytic bases like triethylamine or pyridine enhance yield by neutralizing HCl byproducts. Optimization via factorial design (e.g., varying temperature, solvent polarity, and base strength) is recommended to maximize purity and yield .

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing and hydrogen-bonding interactions. For this compound, prepare crystals via slow evaporation in ethanol or acetonitrile. Key metrics include torsion angles between the cyano group and benzamide core, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). Compare with analogous structures like 4-chloro-N-(3,5-dimethylphenyl)benzamide, which exhibits planar amide geometries and π-π stacking .

Q. What spectroscopic techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to verify substituent positions (e.g., cyano at C4, dimethyl groups on the phenyl ring).

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and cyano C≡N stretch (~2220–2240 cm).

- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer : Apply Density Functional Theory (DFT) to calculate dipole moments, electrostatic potential surfaces, and solubility parameters. Quantitative Structure-Property Relationship (QSPR) models can predict logP (~3.2) and aqueous solubility (<0.1 mg/mL). Molecular dynamics simulations further assess stability in biological matrices. Tools like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., bacterial strain specificity, cell line heterogeneity). Standardize protocols using CLSI guidelines for antimicrobial testing and NCI-60 panels for cytotoxicity. Dose-response curves (IC) and mechanistic studies (e.g., enzyme inhibition assays for kinases) clarify bioactivity .

Q. How can researchers design experiments to study the compound’s metabolic stability and toxicity?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes) to assess CYP450-mediated metabolism. LC-MS/MS identifies major metabolites (e.g., hydroxylation at the 3,5-dimethylphenyl group). For toxicity, use zebrafish embryos (FET assay) or in silico tools like ProTox-II to predict hepatotoxicity and mutagenicity .

Q. What advanced separation techniques are suitable for isolating enantiomeric impurities in synthesized batches?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution. Confirm enantiopurity via polarimetry or circular dichroism spectroscopy .

Key Recommendations for Researchers

- Experimental Design : Use response surface methodology (RSM) to optimize synthesis and bioactivity assays .

- Data Validation : Cross-validate computational predictions with experimental data to address contradictions .

- Ethical Reporting : Disclose synthetic impurities (>0.1%) and biological assay limitations (e.g., cell line variability) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.